{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone
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Overview
Description
{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone is a complex organic compound that features a combination of piperazine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-nitrophenylpiperazine: This can be achieved by reacting 4-nitroaniline with piperazine under suitable conditions.
Benzylation: The intermediate 4-nitrophenylpiperazine is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 4-fluorophenylmethanone: The final step involves coupling the benzylated intermediate with 4-fluorophenylmethanone using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be investigated for its activity against certain diseases, including its potential as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and performance.
Mechanism of Action
The mechanism of action of {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The nitro and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl groups but lacks the benzyl and nitrophenyl substituents.
Fluorine Compounds: Various fluorine-containing compounds exhibit similar chemical properties due to the presence of the fluorine atom.
Uniqueness
The uniqueness of {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H30FN5O3 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[4-[3-(4-benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C28H30FN5O3/c29-24-8-6-23(7-9-24)28(35)33-18-16-31(17-19-33)25-10-11-26(34(36)37)27(20-25)32-14-12-30(13-15-32)21-22-4-2-1-3-5-22/h1-11,20H,12-19,21H2 |
InChI Key |
QYNVUITVJCIQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)[N+](=O)[O-] |
Origin of Product |
United States |
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